2-Amino-2-(cyclooct-2-en-1-yl)acetic acid
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Overview
Description
2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of an amino group and a cyclooctene ring attached to an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid involves several steps, typically starting with the preparation of the cyclooctene ring. The synthetic route may include:
Cyclization Reactions: Formation of the cyclooctene ring through cyclization of linear precursors.
Amination: Introduction of the amino group via nucleophilic substitution reactions.
Acetic Acid Addition: Attachment of the acetic acid moiety through esterification or amidation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-Amino-2-(cyclooct-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclooctene ring to cyclooctane.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(cyclooct-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclooctene ring may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid include:
2-Amino-2-(cyclooct-2-yn-1-yl)acetic acid: Differing by the presence of a triple bond in the cyclooctene ring.
2-Amino-2-(cyclooct-2-en-1-yl)propanoic acid: Featuring a propanoic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4- |
InChI Key |
SGTFOUGVBKTTFF-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)C(C(=O)O)N |
Canonical SMILES |
C1CCC=CC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
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